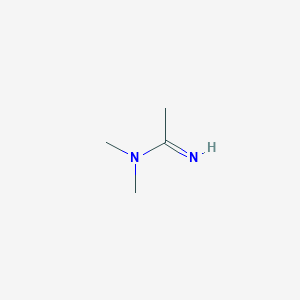
Methyl 4-nitropyridine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “Methyl 3-nitropyridine-4-carboxylate” has been synthesized via nucleophilic aromatic substitution . Another compound, “4-Nitropyridine”, was prepared from pyridine N-oxide in a two-step approach involving nitration with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .Chemical Reactions Analysis
The nitro group of “Methyl 3-nitropyridine-4-carboxylate” has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . In the synthesis of “4-Nitropyridine”, pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl .Scientific Research Applications
Catalysis in Asymmetric Michael Additions Methyl 4-nitropyridine-2-carboxylate derivatives are used in catalysis for asymmetric Michael additions of ketones to nitroalkenes. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions between azomethine ylides and nitroalkenes followed by hydrogenation, serve as organocatalysts in these reactions. This demonstrates their potential in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Optical Susceptibilities and Electrostatic Modeling The linear optical susceptibilities of 2-methyl-4-nitroaniline, m-nitroaniline, 3-methyl-4-nitropyridine N-oxide, and 2-carboxylic acid-4-nitropyridine-1-oxide crystals have been evaluated using an electrostatic interaction scheme. This approach, employing first principles calculations and a distribution scheme for evaluating Lorentz-factor tensors, accurately reproduces experimental crystal linear susceptibilities and their frequency dispersion (Kanoun, Botek, & Champagne, 2010).
Vibrational Spectral Studies and Quantum Chemical Calculations this compound derivatives have been subjected to conformational stability analyses, vibrational studies, and quantum chemical calculations, including HOMO-LUMO and NBO analyses. These studies provide insights into molecular stability, bond strength, and the charge transfer within molecules, enhancing understanding of their electronic properties and reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).
Second-Order Nonlinear Optical Susceptibilities Investigations into the second-order nonlinear optical susceptibilities, χ(2), of 3-methyl-4-nitropyridine N-oxide and related compounds have been conducted. This research combines accurate ab initio molecular properties with an electrostatic interaction approach to account for crystal packing effects, shedding light on the relative amplitude of χ(2) and its frequency dispersion (Kanoun & Champagne, 2011).
DNA-Binding and Biological Activity of Nickel(II) Complexes Nickel(II) mixed ligand bicarboxylate complexes, involving derivatives of this compound, have been synthesized and characterized for their DNA-binding ability and biological activity. These complexes have shown significant antibacterial and antifungal activities, highlighting their potential for further exploration in medicinal chemistry (Begum et al., 2021).
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine .
Mechanism of Action
Methyl 4-nitropicolinate, also known as 4-NITRO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER or Methyl 4-nitropyridine-2-carboxylate, is a compound of interest in the field of proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes in the body, leading to changes in their function or activity
Biochemical Pathways
The biochemical pathways affected by Methyl 4-nitropicolinate are currently unknown. Given its use in proteomics research , it is likely that it interacts with one or more biochemical pathways.
Result of Action
Given its use in proteomics research , it may have effects on protein function or activity.
properties
IUPAC Name |
methyl 4-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-4-5(9(11)12)2-3-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOTXGXHPDXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391713 | |
| Record name | Methyl 4-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29681-41-2 | |
| Record name | Methyl 4-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050825.png)
![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)











